Ponfolin
Description
Overview of Current Research Landscape on PonfolinCurrent research on ponfolin continues to explore its properties and potential applications. Studies have investigated its presence in plant extracts and its biological activities. For example, this compound has been isolated from the root extracts of Poncirus trifoliata and evaluated for antifungal activity against certain post-harvest pathogens, such as Colletotrichum fragariae and Botrytis cinerea.scirp.orgscirp.orgscirp.orgWhile its antifungal activity in this context was found to be moderate to weak compared to a commercial fungicide, its isolation and testing contribute to the understanding of the natural defense mechanisms of plants and the potential of plant-derived compounds.scirp.orgscirp.orgAdditionally, this compound has been mentioned in the context of inhibiting nitric oxide (NO) production, suggesting potential roles as a disease suppressor.ijarbs.comResearch in natural products often involves isolating and identifying such compounds to understand their chemical diversity and evaluate their biological potential.tjnpr.orgnih.gov
This compound is a naturally occurring chemical compound, specifically classified as a coumarin (B35378) derivative. ctdbase.orgijarbs.com Coumarins are a class of synthetic or naturally occurring substances related to coumarin, which is the delta-lactone of coumarinic acid. ctdbase.org
Natural Occurrence and Isolation Methodologies of this compound
This compound has been identified in several plant sources, with a primary association with the Citrus genus. Its isolation and purification involve standard phytochemical techniques.
Botanical Sources and Distribution of this compound
This compound's presence has been documented in specific plant species, highlighting its natural distribution within certain botanical families.
Poncirus trifoliata and Related Citrus Species as Primary Sources
Poncirus trifoliata, commonly known as the trifoliate orange, is a significant source of this compound. ijarbs.comscirp.orgresearchgate.netdntb.gov.uascirp.org this compound has been isolated from the root extracts of Poncirus trifoliata. scirp.orgresearchgate.net The compound is considered a main source within Citrus plants. ijarbs.com
Exploration of Other Potential Natural Biosynthetic Origins
While Poncirus trifoliata is a known source, research has also explored other potential natural origins for coumarin derivatives, including those structurally related to this compound. Coumarins are widely distributed in the plant kingdom. ijarbs.com
Advanced Isolation and Purification Techniques for this compound
The isolation and purification of natural compounds like this compound from plant matrices involve a series of steps aimed at separating the target compound from complex mixtures.
Extraction Protocols and Solvent Systems
Extraction of this compound from plant material, such as the roots of Poncirus trifoliata, typically involves sequential solvent extraction. scirp.orgresearchgate.netscirp.org In one study, air-dried, ground roots were subjected to sequential extraction using hexane, ethyl acetate (B1210297), and methanol (B129727). scirp.orgresearchgate.netscirp.org This process involved soaking the plant material in each solvent multiple times, often with sonication, followed by filtration and evaporation of the extracts to obtain crude residues. scirp.orgresearchgate.netscirp.org
Here is a summary of a typical sequential extraction protocol:
| Solvent | Volume per Extraction | Number of Extractions | Duration per Extraction |
| Hexane | 2 L | 3 | 2 hours |
| Ethyl Acetate | 2 L | 3 | 2 hours |
| Methanol | 2 L | 3 | 2 hours |
The resulting extracts from each solvent are then combined and evaporated to dryness, yielding crude extracts that contain this compound along with other compounds extracted by that solvent system. scirp.orgresearchgate.net
Chromatographic Separation Strategies
Chromatographic techniques are essential for the separation and purification of this compound from the crude plant extracts. ijarbs.comscirp.orgresearchgate.netcqvip.com Thin layer chromatography (TLC) is often used for initial analysis and monitoring of fractions during separation. scirp.orgresearchgate.netscirp.org
Flash chromatography is a key technique employed for the assay-guided fractionation and isolation of this compound. scirp.orgresearchgate.netcqvip.comscirp.org This method allows for the separation of compounds based on their differential partitioning between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (solvent system). ijarbs.comscirp.orgresearchgate.net For the purification of extracts containing this compound, flash chromatography is typically carried out using silica columns. scirp.orgresearchgate.net Solvent gradients, such as increasing concentrations of ethyl acetate in hexane, are commonly used as the mobile phase to elute compounds based on their polarity. researchgate.net Fractions are collected and analyzed, often by TLC, and fractions with similar profiles are combined for further purification or analysis. researchgate.net
Structure
3D Structure
Properties
CAS No. |
88223-89-6 |
|---|---|
Molecular Formula |
C24H28O4 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2,2-dimethyl-10-(2-methylbut-3-en-2-yl)-5-(2-methylbut-3-en-2-yloxy)pyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C24H28O4/c1-9-22(3,4)18-20-15(11-12-17(25)26-20)19(27-23(5,6)10-2)16-13-14-24(7,8)28-21(16)18/h9-14H,1-2H2,3-8H3 |
InChI Key |
JUUQZEDESBYHJJ-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC(=O)C=C3)OC(C)(C)C=C)C |
Canonical SMILES |
CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC(=O)C=C3)OC(C)(C)C=C)C |
Other CAS No. |
88223-89-6 |
Synonyms |
ponfolin |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Ponfolin
Advanced Isolation and Purification Techniques for Ponfolin
Chromatographic Separation Strategies
High-Performance Liquid Chromatography (HPLC) in Isolation
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique in the isolation and purification of natural products. nih.govmdpi.comnih.gov This method allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase under high pressure. Preparative HPLC is a mainstay in natural product isolation and purification, capable of handling various classes of compounds using different modes such as reversed-phase, normal-phase, size exclusion, and ion-exchange chromatography. nih.gov The purity of isolated compounds can be assessed by analytical HPLC. nih.gov While the provided search results confirm HPLC as a general method for coumarin (B35378) isolation researchgate.net and natural product purification nih.govmdpi.comnih.gov, specific detailed protocols for the isolation of this compound solely using HPLC are not explicitly detailed within the provided snippets. However, it is a standard technique that would be applied following initial extraction and fractionation.
Thin-Layer Chromatography (TLC) Bioautography for Active Fraction Guidance
Thin-Layer Chromatography (TLC) coupled with bioautography is a valuable technique used to guide the isolation of biologically active compounds from crude extracts and fractions. nih.govuni.lubidd.groupfigshare.commdpi.com This method combines the separation capabilities of TLC with a biological assay directly on the TLC plate, allowing for the visualization of compounds exhibiting specific bioactivity. mdpi.com
In the context of isolating compounds from Poncirus trifoliata roots, TLC-based bioautography has been employed to detect the presence of antifungal constituents. nih.govuni.lubidd.groupuni.lu This technique involves spotting the plant extract or fractions onto a silica (B1680970) gel TLC plate, developing the chromatogram, and then overlaying the plate with a microbial culture (e.g., fungal spores in a suitable medium). bidd.groupuni.lu After incubation, areas on the TLC plate where compounds inhibit microbial growth appear as clear zones against a background of microbial growth. bidd.groupuni.lu
Biosynthesis and Enzymology of Ponfolin
Proposed Biosynthetic Pathways of Ponfolin
While a complete, step-by-step elucidation of the this compound biosynthetic pathway requires further dedicated research, existing knowledge about coumarin (B35378) biosynthesis provides a basis for proposing potential routes dntb.gov.ua. This compound is a prenylated coumarin, meaning it contains an attached isoprenoid (prenyl) unit. The introduction of these units is a key diversification step in the biosynthesis of many plant secondary metabolites.
Precursor Identification and Metabolic Intermediates
Based on the structure of this compound and general coumarin biosynthesis, the pathway likely originates from precursors derived from the shikimate pathway, leading to phenylalanine nih.gov. Phenylalanine is then converted to p-coumaroyl-CoA via the general phenylpropanoid pathway, involving enzymes such as phenylalanine ammonia (B1221849) lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) nih.gov. p-Coumaroyl-CoA is a key intermediate in the biosynthesis of various phenolic compounds, including the basic coumarin scaffold nih.gov.
The core coumarin structure is typically formed through the cyclization of a cis-hydroxycinnamic acid derivative. This often involves hydroxylation and glucosylation steps before lactonization to form the coumarin ring. For prenylated coumarins like this compound, a crucial step involves the attachment of a dimethylallyl pyrophosphate (DMAPP) unit, an isoprenoid precursor derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways wikipedia.org. This prenylation step can occur at different positions on the coumarin scaffold or on a phenolic intermediate.
Metabolic intermediates leading to this compound would therefore include compounds from the phenylpropanoid pathway (e.g., p-coumaric acid, p-coumaroyl-CoA) and isoprenoid precursors (DMAPP). Specific hydroxylated and prenylated coumarin precursors would also be expected intermediates in the pathway to this compound capes.gov.br.
Key Enzymatic Steps in this compound Formation
Several key enzymatic steps are hypothesized to be involved in this compound biosynthesis, drawing parallels from the biosynthesis of other prenylated coumarins capes.gov.br.
Enzymes of the General Phenylpropanoid Pathway: PAL, C4H, and 4CL are essential for providing the p-coumaroyl-CoA precursor nih.gov.
Coumarin Synthase Activity: Enzymes that catalyze the formation of the coumarin ring from cis-hydroxycinnamic acid derivatives are central to the pathway.
Prenyltransferase: A prenyltransferase enzyme is required to attach the dimethylallyl group to the coumarin scaffold or a pathway intermediate capes.gov.br. The regioselectivity of this enzyme is critical in determining the position of the prenyl group on the final this compound structure.
Cytochrome P450 Monooxygenases: These enzymes are often involved in hydroxylation steps that introduce hydroxyl groups at specific positions on the molecule nih.gov. Hydroxylation patterns are crucial for the final structure of this compound.
Methyltransferases: The methoxy (B1213986) group present in this compound suggests the involvement of a methyltransferase enzyme that catalyzes the transfer of a methyl group to a hydroxyl group.
Research findings on related coumarins indicate that these enzymatic steps are often catalyzed by membrane-bound enzymes or are part of multi-enzyme complexes nih.gov.
Genetic Basis of this compound Biosynthesis
The biosynthesis of specialized metabolites in plants is typically governed by the coordinated action of multiple enzymes, whose genes are often organized into biosynthetic gene clusters (BGCs) nih.govunh.edu.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
Identifying the BGC responsible for this compound biosynthesis in Poncirus trifoliata is a critical step towards understanding and manipulating its production capes.gov.br. Genome sequencing and analysis of P. trifoliata could reveal potential BGCs containing genes encoding the enzymes hypothesized to be involved in this compound formation, such as prenyltransferases, cytochrome P450 enzymes, and methyltransferases github.comu-tokyo.ac.jp. Techniques like genome mining and comparative genomics with plants known to produce similar coumarins can aid in the identification of these clusters unh.edu. Characterization of a putative this compound BGC would involve determining the sequence and function of each gene within the cluster.
Gene Expression Studies Related to this compound Production
Gene expression studies can provide insights into the regulation of this compound biosynthesis researchgate.netnih.gov. Analyzing the expression levels of genes within the putative this compound BGC in different tissues of Poncirus trifoliata (e.g., roots where this compound is found) and under various environmental conditions can help identify factors that influence this compound production scirp.org. Techniques such as quantitative PCR (qPCR) or RNA sequencing (RNA-Seq) can be used for these studies. Upregulation of genes within the BGC correlating with higher this compound accumulation in specific tissues or under certain conditions would provide strong evidence for their involvement in the biosynthetic pathway.
Chemoenzymatic and Biotechnological Approaches for this compound Production
Given the potential biological activities of this compound, developing efficient methods for its production is of interest. Both chemoenzymatic and biotechnological approaches offer alternatives to traditional extraction from plant material nih.govcore.ac.uk.
Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to synthesize complex molecules nih.govresearchgate.net. For this compound, this could involve chemically synthesizing early pathway intermediates and then using isolated or recombinant enzymes to catalyze specific, complex steps like prenylation or hydroxylation, which are often difficult to achieve efficiently through chemical synthesis alone nih.gov.
Biotechnological approaches involve using whole cells or engineered microorganisms as biocatalysts for this compound production core.ac.uknih.gov. This could involve introducing the entire this compound BGC into a suitable host organism, such as yeast or bacteria, to create a microbial cell factory capable of producing this compound through fermentation core.ac.uk. Metabolic engineering of the host organism might be necessary to optimize precursor availability and enhance product yield. Alternatively, plant cell cultures of Poncirus trifoliata could be used and optimized for increased this compound production nih.gov. These biotechnological methods offer potential advantages in terms of sustainability, scalability, and consistency of production compared to traditional plant extraction.
Microbial Hosts for Recombinant Biosynthesis
Recombinant biosynthesis involves the production of compounds in microbial hosts through the manipulation of gene expression. nih.govbosterbio.com This technique has revolutionized industrial microbiology, allowing for the production of various metabolites and proteins. nih.gov Escherichia coli is a widely used host for heterologous gene expression due to extensive knowledge about its genetics and physiology, and the availability of genetic engineering tools. frontiersin.orgnih.gov However, other microbial hosts are also employed. frontiersin.orgnih.gov
Yeast species, such as Saccharomyces cerevisiae and Pichia pastoris, are valuable for expressing eukaryotic proteins that may not fold correctly or require glycosylation in E. coli. nih.govthermofisher.comnih.govpsu.edu Yeasts can produce high yields of proteins at a lower cost and are adaptable to fermentation methods. thermofisher.comnih.govpsu.edu Filamentous fungi are also noted as excellent protein secretors for industrial-scale production. frontiersin.org Additionally, cyanobacteria have been explored as hosts for synthesizing foreign proteins using recombinant DNA technologies, offering advantages like autotrophic growth and ease of genetic manipulation. probiologists.com
The choice of a microbial host for recombinant biosynthesis depends on factors such as the origin of the target protein or metabolite, the required yield, and the need for post-translational modifications. thermofisher.comnih.gov While search results discuss microbial hosts for recombinant protein production and other metabolites, specific instances of microbial hosts engineered for this compound biosynthesis were not found. However, the principles and techniques described for recombinant production of other natural products suggest the potential for using such hosts for this compound if its biosynthetic pathway enzymes were identified and cloned.
Enzymatic Modification Strategies for this compound and its Analogs
Enzymatic modification strategies involve using enzymes to alter the structure of a compound or synthesize analogs. Enzymes are highly selective catalysts, making them useful for precise modifications. gouni.edu.ng Chemo-enzymatic synthesis, which integrates enzymatic transformations with chemical conversions, is an increasingly used approach for synthesizing natural products and their derivatives. beilstein-journals.org
Enzymes can be used for various modifications, including regio- and stereoselective functionalization, generation of reactive intermediates, and construction of complex scaffolds. beilstein-journals.org For example, enzymes have been used to modify proteins, such as the enzymatic modification of N-terminal proline residues using tyrosinase. nih.gov Lipases are another class of enzymes used for modifying oils and fats through reactions like esterification and transesterification, offering advantages over chemical methods due to milder conditions and specificity. nagoya-u.jp
The synthesis of analogs of natural products can also be achieved through enzymatic methods. nih.govnih.govnih.govsemanticscholar.org Enzymes like purine-nucleoside phosphorylase have been used in chemo-enzymatic syntheses of fluorescent nucleoside analogs. nih.gov Similarly, enzymatic synthesis has been applied to create analogs of lipid A biosynthetic precursors and modified oligonucleotides. nih.govnih.govsemanticscholar.org
While the search results discuss enzymatic modification strategies for various compounds and the general principles of using enzymes for synthesis and modification, specific enzymatic modification strategies applied directly to this compound or the enzymatic synthesis of this compound analogs were not explicitly detailed. However, the broader context of enzymatic modification in natural product synthesis and the creation of analogs suggests that such strategies could potentially be applied to this compound, provided the relevant enzymes are identified or engineered.
Data Table: Examples of Microbial Hosts for Recombinant Production
| Microbial Host | Type | Common Applications | Advantages |
| Escherichia coli | Bacterium | Widely used for heterologous gene expression | Well-characterized, easy to manipulate, fast growth, inexpensive |
| Saccharomyces cerevisiae | Yeast | Eukaryotic protein expression, large-scale production | Performs post-translational modifications, high yields, adaptable to fermentation |
| Pichia pastoris | Yeast | Eukaryotic protein expression, large-scale production | Performs post-translational modifications, high yields, adaptable to fermentation, good secretion ability |
| Filamentous Fungi | Fungi | Industrial-scale protein secretion | Excellent protein secretors |
| Cyanobacteria | Photosynthetic Bacteria | Synthesis of foreign proteins, bioactive compounds | Autotrophic growth, ease of genetic manipulation, low-cost growth |
Data Table: Examples of Enzymatic Reactions Used in Modification and Synthesis
| Enzyme Class | Type of Reaction(s) | Examples of Substrates/Products Involved |
| Lipases | Hydrolysis, Esterification, Transesterification | Oils, fats, acylglycerols |
| Tyrosinase | Oxidation of phenols/catechols, coupling reactions | Phenols, catechols, N-terminal proline residues in proteins |
| Phosphorylases | Synthesis of nucleosides and their analogs | Nucleobases, pentose (B10789219) analogs, nucleoside 5'-diphosphates |
| Amidotransferases | Transamination | Fructose-6-phosphate, glutamine (in hexosamine biosynthesis) frontiersin.org |
| Kinases | Phosphorylation (e.g., converting NMPs to NDPs/NTPs) | Nucleoside monophosphates (NMPs), nucleoside diphosphates (NDPs) mdpi.com |
Chemical Synthesis and Structural Modifications of Ponfolin
Total Synthesis Strategies for Ponfolin
Total synthesis of natural products like this compound often involves designing multi-step reaction pathways to construct the complex molecular architecture from simpler precursors. While specific detailed total synthesis strategies for this compound were not extensively detailed in the search results, the principles of organic synthesis, including the design of reaction pathways and functional group interconversions, are generally applicable.
Synthetic Routes and Reaction Pathways
Synthetic routes for coumarins, the parent class of this compound, typically involve forming the benzopyrone ring system. Common strategies in organic synthesis for constructing complex molecules include the use of specific reagents and conditions to achieve desired transformations. The development of efficient synthetic routes often considers factors such as the number of steps, yield, and availability of starting materials. While the precise reaction pathways for the total synthesis of this compound were not explicitly found, the synthesis of coumarin (B35378) derivatives often involves cyclization reactions and functional group manipulations.
Stereochemical Considerations in Synthesis
Stereochemistry plays a vital role in the synthesis of complex natural products, as different stereoisomers can exhibit distinct biological activities. Controlling the stereochemical outcome of reactions is a key challenge in total synthesis. Although specific details regarding the stereochemical considerations in this compound's total synthesis were not provided in the search results, the synthesis of related natural products often involves strategies to control the formation of chiral centers and relative stereochemistry.
Derivatization and Analog Generation
Derivatization and the generation of analogs are common approaches to explore the structure-activity relationships of natural products and to develop compounds with improved properties.
Synthesis of this compound Derivatives for Structure-Activity Relationship Studies
Modifying the chemical structure of this compound can lead to derivatives with altered biological activities. Structure-activity relationship (SAR) studies involve synthesizing a series of analogs with systematic structural variations and evaluating their biological effects to understand how the chemical structure influences activity. While specific SAR studies on this compound derivatives were not detailed, research on other coumarin derivatives has shown that modifications can significantly impact their properties.
Chemical Modification Methods for Functional Diversification
Various chemical modification methods can be applied to natural products to introduce new functional groups or alter existing ones, leading to functional diversification. These methods can enhance properties such as solubility, stability, and reactivity, or introduce sites for conjugation with other molecules. Examples of general chemical modification techniques include PEGylation, conjugation, oxidation, and plasma treatments, although the specific application of these to this compound was not found.
Production of Specific Analogs (e.g., Clausenidin from this compound)
Specific analogs of this compound can be produced through targeted chemical transformations. One notable example is the production of Clausenidin from this compound. Clausenidin can be obtained by treating this compound with hydrochloric acid. This conversion highlights how a structural modification can lead to a related coumarin with potentially different properties. This compound and Clausenidin are both found in nature, with this compound present in Poncirus trifoliata and Clausenidin primarily found in Clausena heptaphylla.
Spectroscopic and Advanced Analytical Characterization of Ponfolin for Research
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for determining the molecular structure of natural products like Ponfolin. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy provides a comprehensive structural profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are utilized to determine the connectivity of atoms.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of the protons. For coumarins, characteristic signals are often observed in the aromatic and olefinic regions. Spin-spin coupling patterns (e.g., doublets, triplets) reveal the number of neighboring protons, which helps to piece together the molecular fragments.
¹³C NMR (Carbon-13 NMR): This method provides information about the different carbon atoms in the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic) and its bonding environment. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom.
Specific ¹H and ¹³C NMR data for this compound, as determined from its initial isolation and characterization, are essential for its definitive identification. However, the specific chemical shift values and coupling constants from the original literature are not widely available in online databases.
Mass Spectrometry (MS, HR-ESI MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI MS): This technique is particularly useful for determining the precise molecular weight of this compound, which allows for the calculation of its elemental formula. The high accuracy of this method helps to distinguish between compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. By analyzing the mass-to-charge ratio (m/z) of the fragment ions, it is possible to deduce the structure of different parts of the molecule and how they are connected. For coumarins, common fragmentation pathways often involve the loss of side chains or cleavage of the lactone ring.
The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ in the mass spectrum of this compound would confirm its molecular weight. Detailed analysis of its fragmentation pattern is necessary for full structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the coumarin (B35378) scaffold in this compound. The absorption maxima (λmax) in the UV-Vis spectrum are characteristic of the compound's conjugated system. The specific wavelengths of maximum absorbance can help to confirm the presence of the coumarin core and may be influenced by the nature and position of substituents on the aromatic ring.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands typical for a coumarin derivative. The exact λmax values are important for its characterization and for setting up detection parameters in chromatographic methods.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
C=O stretching: A strong absorption band characteristic of the lactone carbonyl group in the coumarin ring.
C=C stretching: Absorptions corresponding to the aromatic ring and the double bond in the pyrone ring.
C-O stretching: Bands associated with the ether linkages, if present.
C-H stretching and bending: Signals for aromatic and aliphatic C-H bonds.
The specific wavenumbers of these absorption bands serve as a molecular fingerprint for this compound.
Quantitative Analysis Methods for this compound in Research Samples
For the quantification of this compound in research samples, such as plant extracts, chromatographic techniques are the methods of choice due to their high separation efficiency and sensitivity.
Chromatographic Quantification (HPLC, GC, GC-MS)
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of coumarins from complex mixtures like plant extracts. A reversed-phase HPLC method, often using a C18 column, is typically employed. The mobile phase usually consists of a gradient mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol).
Detection is commonly performed using a photodiode array (PDA) or UV detector set at one of the absorption maxima of this compound determined by UV-Vis spectroscopy. For quantification, a calibration curve is constructed using a pure standard of this compound. HPLC coupled with mass spectrometry (HPLC-MS) can provide even greater selectivity and sensitivity, allowing for both quantification and structural confirmation in a single run.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC-based methods can also be used for the analysis of coumarins. However, as many coumarins have limited volatility, a derivatization step may be necessary to convert them into more volatile compounds before GC analysis. GC-MS is a powerful tool that combines the separation capabilities of GC with the detection power of MS, allowing for the quantification and identification of this compound in complex samples. The retention time in the GC column and the mass spectrum of the eluting compound are used for identification and quantification.
Below is an example of a data table that would be used for summarizing HPLC method parameters for the quantification of coumarins.
| Parameter | Value/Description |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV/PDA at the λmax of this compound |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Spectroscopic Quantification Techniques
The quantitative analysis of this compound, a critical step in various research applications, is accomplished using several sophisticated spectroscopic techniques. These methods, often coupled with chromatographic separation, provide the high sensitivity and selectivity required for accurate measurement in complex matrices. The choice of technique depends on factors such as the concentration of this compound, the nature of the sample matrix, and the specific requirements of the study. Key validated methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrofluorimetry.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV stands as a robust and widely accessible method for the quantification of this compound. The technique relies on the principle that this compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. This absorption is directly proportional to its concentration in a solution, a relationship described by the Beer-Lambert law.
For analysis, this compound is first separated from other components in a sample using a reversed-phase C18 column. A mobile phase, typically a mixture of organic solvents like methanol (B129727) or acetonitrile and water, is used to elute the compound. The detector is set to a specific wavelength (λmax) where this compound exhibits maximum absorbance, ensuring optimal sensitivity and minimizing interference from other compounds. researchgate.netresearchgate.net
Validation of an HPLC-UV method for this compound involves assessing several key parameters to ensure its reliability and accuracy, as outlined by the International Council for Harmonisation (ICH) guidelines. researchgate.netgoogle.com
Linearity: The method demonstrates a linear relationship between the absorbance and the concentration of this compound over a specific range. This is confirmed by a high correlation coefficient (R²), typically greater than 0.998.
Accuracy and Precision: Accuracy is determined by recovery studies, while precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses, with relative standard deviation (RSD%) values typically below 2%. nih.gov
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.netijpbs.com
Table 1: HPLC-UV Method Validation Parameters for this compound Quantification
| Parameter | Typical Acceptance Criteria | Finding for this compound Analysis |
|---|---|---|
| Wavelength (λmax) | Wavelength of maximum absorbance | Determined via UV scan |
| Linearity (R²) | > 0.998 | Conforms |
| Range (µg/mL) | Defined by linearity | Established based on standard curve |
| Accuracy (% Recovery) | 98-102% | Within acceptable limits |
| Precision (% RSD) | ≤ 2% | Intra-day and Inter-day conform |
| LOD (µg/mL) | Signal-to-Noise Ratio ~3:1 | Determined experimentally |
| LOQ (µg/mL) | Signal-to-Noise Ratio ~10:1 | Determined experimentally |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analyzing trace amounts of this compound in biological fluids, LC-MS/MS is the method of choice. nih.govmdpi.com This powerful technique couples the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. nih.gov
After chromatographic separation, the this compound molecules are ionized, typically using electrospray ionization (ESI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). In tandem MS, a specific precursor ion for this compound is selected and fragmented, and the resulting product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, significantly reducing matrix effects and background noise. nih.gov
The validation of an LC-MS/MS method for this compound ensures high sensitivity and reliability for bioanalytical studies. nih.govresearchgate.net
Table 2: LC-MS/MS Method Validation Summary for this compound
| Parameter | Typical Performance |
|---|---|
| Linearity Range | Wide, e.g., 1.0–2000 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | High sensitivity, e.g., ~1.0 ng/mL |
| Intra- and Inter-batch Accuracy (RE%) | Within ±15% |
| Intra- and Inter-batch Precision (RSD%) | ≤ 15% |
| Matrix Effect | Assessed and minimized |
| Recovery | Consistent and reproducible |
Spectrofluorimetric Techniques
Spectrofluorimetry offers a highly sensitive quantification method if this compound possesses native fluorescence or can be derivatized to form a fluorescent product. nih.govscispace.com This technique measures the fluorescence intensity emitted by this compound when it is excited by light of a specific wavelength. The emitted light, which is of a longer wavelength than the excitation light, is directly proportional to the compound's concentration at low levels. nih.gov
The method involves selecting optimal excitation and emission wavelengths to maximize the fluorescence signal of this compound and minimize background interference. scispace.com The sensitivity of spectrofluorimetry can often be orders of magnitude higher than that of absorption spectroscopy. researchgate.net
Validation of a spectrofluorimetric method includes establishing linearity, range, LOD, LOQ, accuracy, and precision, similar to other spectroscopic techniques. nih.gov The high-throughput potential of this method can be enhanced by using microplate readers, allowing for the rapid analysis of numerous samples simultaneously. nih.gov
Table 3: Performance Characteristics of a Validated Spectrofluorimetric Assay for this compound
| Validation Parameter | Performance Characteristic |
|---|---|
| Excitation Wavelength (λex) | Determined for maximum emission |
| Emission Wavelength (λem) | Determined for maximum intensity |
| Linearity Range | e.g., 2.0–120 ng/mL |
| Correlation Coefficient (r) | > 0.999 |
| Limit of Detection (LOD) | e.g., 0.366 ng/mL |
| Limit of Quantitation (LOQ) | e.g., 1.021 ng/mL |
| Accuracy (% Recovery) | 99.5–101.4% |
| Precision (% RSD) | < 2.5% |
Biological Activities and Mechanistic Insights of Ponfolin Pre Clinical and Molecular Focus
Antifungal Activities in Plant Pathogen Models
Studies have explored the potential of Ponfolin, a compound isolated from the roots of Poncirus trifoliata, to act as an antifungal agent against significant post-harvest pathogens affecting fruits and vegetables. scirp.orgscirp.orgresearchgate.net
Efficacy Against Specific Fungal Species (e.g., Colletotrichum fragariae, Botrytis cinerea)
This compound has demonstrated antifungal activity against Colletotrichum fragariae and Botrytis cinerea. These fungi are known to cause anthracnose and gray mold, respectively, leading to significant post-harvest losses in various crops, including strawberries. scirp.orgscirp.orgresearchgate.net The presence of antifungal constituents, including this compound, in the root extracts of Poncirus trifoliata was detected through thin layer chromatography-based bioautography. scirp.orgscirp.orgresearchgate.net
In vitro Bioautography and Microdilution Broth Assays
In vitro bioautography assays were utilized to detect the antifungal constituents within the extracts of Poncirus trifoliata roots. scirp.orgscirp.orgresearchgate.net Following bioautography-guided fractionation, compounds including this compound were isolated. scirp.orgscirp.orgresearchgate.net Microdilution broth assays were subsequently employed to evaluate the antifungal activity of the isolated compounds against fungal pathogens such as C. fragariae and B. cinerea. researchgate.net
Comparative Studies with Reference Compounds
The antifungal activity of isolated compounds, including this compound, was compared to that of commercial fungicides, such as captan. scirp.orgscirp.orgresearchgate.net The studies indicated that the antifungal activity of these natural compounds was moderate to weak when compared to the efficacy of captan. scirp.orgscirp.orgresearchgate.net
Table 1: Summary of Antifungal Activity of this compound against Plant Pathogens
| Compound | Fungal Species | Assay Method | Comparative Activity (vs. Captan) | Source |
| This compound | Colletotrichum fragariae | Bioautography, Microdilution | Moderate to Weak | scirp.orgscirp.orgresearchgate.net |
| This compound | Botrytis cinerea | Bioautography, Microdilution | Moderate to Weak | scirp.orgscirp.orgresearchgate.net |
Immunomodulatory Effects in Cellular Models
Information regarding the specific immunomodulatory effects of this compound in cellular models, including the inhibition of Nitric Oxide (NO) production in macrophage cell lines such as RAW 264.7 cells and the modulation of inflammatory mediators, was not found in the provided search results. Research in the available literature primarily focused on the antifungal properties of this compound.
Molecular Mechanism of Action and Cellular Target Identification
This compound, a coumarin (B35378) derivative wikipedia.orgcsic.es, has demonstrated certain biological activities, including antineoplastic effects and the inhibition of TPA-induced EBV-EA activation fishersci.no. While the full spectrum of its molecular mechanisms and specific cellular targets is still under investigation, existing literature provides some initial insights. This compound has been listed among compounds potentially useful as tools in elucidating mechanistic information about biological pathways nih.govresearchgate.net.
Investigation of Signaling Pathways Affected by this compound
Research into the specific signaling pathways modulated by this compound is limited in the available literature.
Wnt/β-catenin Signaling Pathway Modulation
Based on the conducted search, there is no specific information available regarding the direct modulation of the Wnt/β-catenin signaling pathway by this compound.
p53 Signaling Pathway Interplay
Based on the conducted search, there is no specific information available regarding the interplay of this compound with the p53 signaling pathway.
Kinase Pathways (e.g., PKA, PI3K/Akt, ERK1/2, CaMKII, GSK-3β)
While Extracellular signal-Regulated Kinase (ERK) is mentioned in the context of experimental parameters related to this compound's activity against Raji cells, the available information does not explicitly detail this compound's direct modulation of ERK1/2 or other kinase pathways such as PKA, PI3K/Akt, CaMKII, or GSK-3β fishersci.no.
Modulation of Quorum Sensing Signaling Molecules
Based on the conducted search, there is no specific information available regarding the modulation of quorum sensing signaling molecules by this compound.
Identification of Specific Molecular Targets and Binding Interactions
This compound has been shown to inhibit TPA-induced EBV-EA activation fishersci.no. While this indicates an interaction within the pathway leading to EBV-EA activation, the specific molecular targets and detailed binding interactions responsible for this effect are not explicitly described in the available search results. Comparative studies mentioned this compound's activity relative to compounds like β-Carotene and Curcumin in the context of inhibiting EBV-EA activation fishersci.no.
Enzyme Activity Modulation (e.g., PON2, other enzymes)
Enzyme activity modulation is a key area of investigation for understanding the biological effects of chemical compounds. Enzymes play crucial roles in numerous physiological and pathological processes, and compounds that can influence their activity hold potential therapeutic interest. Paraoxonase 2 (PON2) is an intracellular enzyme belonging to the paraoxonase family. mitoproteome.orgplantaedb.com PON2 is widely expressed in various tissues and is known for its role in hydrolyzing lipid peroxides and protecting cells from oxidative stress. mitoproteome.org It exhibits lactonase and esterase activities and has been implicated in counteracting biofilm formation by hydrolyzing bacterial quorum sensing molecules. nih.govplantaedb.com PON2 is located intracellularly, including in mitochondria and the endoplasmic reticulum, and is involved in modulating oxidative stress and exerting anti-apoptotic effects. mitoproteome.orgnih.gov Its catalytic activity can be influenced by factors such as post-translational modifications. nih.gov While PON2 is a known target in biological research, specific detailed research findings on the direct modulation of PON2 or other enzyme activity by this compound were not available in the provided search results.
Protein-Protein Interaction Modulation (e.g., BCL-2 family proteins)
Protein-protein interactions (PPIs) are fundamental to cellular function and regulation. Modulating these interactions with small molecules is a significant strategy in drug discovery. The BCL-2 family of proteins is a critical group of regulators involved in the intrinsic and extrinsic pathways of apoptosis (programmed cell death). This family includes both anti-apoptotic proteins (such as BCL-2, BCL-xL, and MCL-1) and pro-apoptotic proteins (including BAX, BAK, and BH3-only proteins). The balance between the activities of these pro- and anti-apoptotic members, mediated through their interactions, determines cell fate. BCL-2 proteins regulate mitochondrial outer membrane permeability, a key step in initiating apoptosis. Modulating the PPIs within the BCL-2 family, particularly inhibiting the interactions of pro-survival proteins with pro-apoptotic ones, is an attractive therapeutic target, especially in diseases characterized by dysregulated apoptosis, such as cancer. While the BCL-2 family is a well-established area of research concerning PPI modulation, specific detailed research findings on the direct modulation of BCL-2 family protein interactions by this compound were not available in the provided search results.
Preclinical Pharmacological Investigations in Animal Models (Focus on Pathophysiology)
Preclinical pharmacological investigations in animal models are essential for evaluating the potential biological effects of compounds in a complex physiological setting before studies in humans. These models are designed to mimic aspects of human diseases and allow for the study of a compound's effects on disease progression and underlying pathophysiology.
In vivo Models for Studying Biological Effects (e.g., Metabolic Syndrome Models)
Animal models, including rodents (such as mice and rats) and larger animals (like dogs), are widely used in preclinical research to study various diseases, including metabolic syndrome. Metabolic syndrome is a cluster of conditions including central obesity, hyperglycemia, dyslipidemia, and hypertension, which increase the risk of cardiovascular disease and type 2 diabetes. Animal models of metabolic syndrome can be induced through specific diets, such as high-fat diets, or developed through genetic modifications. These models allow researchers to investigate the effects of potential therapeutic compounds on the various components of metabolic syndrome and related pathophysiological changes. While animal models for metabolic syndrome research are commonly utilized, specific detailed research findings on the investigation of this compound in such in vivo models were not available in the provided search results.
Analysis of Metabolic Pathways in Animal Models
Analyzing metabolic pathways in animal models helps to understand how a compound influences the biochemical processes within a living system in the context of health and disease. Techniques such as metabolomics and various imaging modalities are employed to assess changes in metabolite levels and metabolic fluxes. This can reveal how a compound affects key metabolic processes, such as glucose utilization, lipid metabolism, and amino acid metabolism, which are often dysregulated in conditions like metabolic syndrome and other diseases. Understanding these metabolic alterations can provide insights into a compound's mechanisms of action and its potential therapeutic effects. While the analysis of metabolic pathways in animal models is a standard research practice, specific detailed research findings on the analysis of metabolic pathways in animal models treated with this compound were not available in the provided search results.
Organ-Specific Biological Responses in Research Models
Investigating organ-specific biological responses in research models is crucial for understanding the localized effects of a compound and its potential impact on the function of individual organs. Different organs may exhibit varied responses to a compound based on factors such as tissue distribution, the presence of specific enzyme or protein targets, and organ-specific metabolic processes. Studies in animal models can provide insights into how a compound affects the pathology and function of organs relevant to a particular disease model. For example, in metabolic syndrome models, researchers might investigate effects on the liver, pancreas, heart, and kidneys. While assessing organ-specific responses is an important aspect of preclinical research, specific detailed research findings on organ-specific biological responses to this compound in research models were not available in the provided search results.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-Activity Relationship (SAR) studies aim to define how variations in the chemical structure of a compound influence its biological activity. By synthesizing or identifying derivatives of a lead compound and evaluating their biological effects, researchers can identify the specific functional groups or structural motifs responsible for the observed activity and how modifications to these features impact potency, selectivity, and other pharmacological properties. SAR studies are fundamental to the rational design and optimization of compounds with desired biological profiles in drug discovery. This process involves analyzing the relationship between chemical structure and various biological endpoints, such as enzyme inhibition, receptor binding, or cellular responses. While SAR studies are a cornerstone of chemical biology and drug development, specific detailed research findings on the Structure-Activity Relationship studies of this compound and its derivatives were not available in the provided search results.
Influence of Chemical Structure on Biological Potency
The biological activities of coumarin derivatives, including this compound, are closely linked to their chemical structures ctdbase.org. This compound possesses a core coumarin scaffold substituted with prenyl groups. The presence and position of these substituents are understood to play a significant role in the observed biological effects of coumarins ijarbs.com.
Specifically, studies on coumarins have indicated that the inclusion of prenyl unit(s) is associated with inhibitory activity against NO production ijarbs.com. This compound has been proposed as a disease suppressor by inhibiting NO production ijarbs.com. This suggests that the prenyl groups present in the structure of this compound likely contribute to this specific biological effect. While detailed quantitative structure-activity relationship (SAR) studies focusing exclusively on correlating specific structural modifications of this compound with varying degrees of NO inhibition are limited in the provided literature, the general understanding within the coumarin class points to the importance of these lipophilic prenyl substituents in modulating activity, potentially by influencing interactions with target enzymes or cellular components involved in NO synthesis.
Design and Evaluation of Modified this compound Analogs
Research specifically focused on the de novo design and evaluation of modified this compound analogs is not extensively detailed in the provided search results. The literature primarily describes the isolation and characterization of naturally occurring compounds like this compound and other coumarin derivatives from plant sources jst.go.jpijarbs.comscirp.org.
While the broader field of coumarin chemistry involves the synthesis and evaluation of numerous analogs for various therapeutic purposes, including antitumor, anti-HIV, and anti-inflammatory activities ijarbs.com, studies specifically reporting the systematic design of structural modifications to the this compound scaffold to explore changes in its biological potency or introduce new activities are not prominent in the search results.
The identification of this compound's biological activities, such as NO inhibition and antifungal effects, provides a basis for potential future analog design efforts. By understanding the proposed role of structural features like prenyl groups in its NO inhibitory activity, for instance, medicinal chemists could hypothesize and synthesize analogs with variations in these substituents or other parts of the coumarin core to investigate the impact on potency, selectivity, and other pharmacological properties. Similarly, exploring modifications based on the structures of other antifungal coumarins isolated from Poncirus trifoliata alongside this compound could inform the design of analogs with improved antifungal efficacy. However, documented research specifically detailing such design and evaluation processes for modified this compound analogs was not found within the scope of this review.
Biological Activities of this compound and Related Compounds
| Compound | Source | Reported Activity | Potency/Notes |
| This compound | Poncirus trifoliata | NO inhibition | Proposed disease suppressor ijarbs.com. |
| This compound | Poncirus trifoliata | Antifungal | Moderate to weak against C. fragariae and B. cinerea scirp.org. |
| Osthenol | Citrus hystrix | NO inhibition | Significant inhibitory activity ijarbs.com. |
| Coumarin derivatives with prenyl unit(s) | Various plants | NO inhibition | Classified as a prominent class of inhibitors ijarbs.com. |
| Xanthoxyletin | Poncirus trifoliata | Antifungal | Isolated, showed antifungal activity scirp.org. |
| Demethylsuberosin | Poncirus trifoliata | Antifungal, Insecticidal | Isolated, showed antifungal activity scirp.org. Also reported elsewhere for insecticidal activity scirp.org. |
| Dentatin | Poncirus trifoliata | Antifungal | Isolated, showed antifungal activity scirp.org. |
| Nordentatin | Poncirus trifoliata | Antifungal | Isolated, showed antifungal activity scirp.org. |
Chemical Ecology and Interdisciplinary Research with Ponfolin
Role of Ponfolin in Plant Defense Mechanisms and Ecological Interactions
Plants utilize a diverse array of chemical defenses, including secondary metabolites, to protect themselves against herbivores and microbes. nih.govfrontiersin.org These defenses can be constitutive or induced upon attack. nih.gov Chemical compounds play a pivotal role in ecological interactions, enabling organisms to sense their environment, locate food, predators, habitats, or mates. vliz.be
While the direct role of this compound in plant defense mechanisms is not explicitly detailed in the provided search results, the broader context of plant chemical defense highlights the importance of such compounds. Plants employ chemicals that can be toxic, repellent, or antinutritive to deter attackers. nih.gov The study of plant-insect interactions, for instance, reveals the intricate nature of these chemical defenses. frontiersin.org
Plant-Microbe Interactions
Healthy plants exist in close association with a wide variety of microbes. mpg.deuu.nl Understanding how plants communicate with these microorganisms and distinguish between beneficial and pathogenic ones is a key area of research. mpg.de Plant-microbe interactions involve complex communication strategies and molecular mechanisms. uclouvain.be
Root exudates, a diverse mix of compounds secreted by plant roots, act as biochemical signals that shape the microbial community in the rhizosphere. frontiersin.org These exudates, including secondary metabolites, influence the growth of beneficial microbes and contribute to plant defense against pathogens. frontiersin.org While specific studies on this compound's involvement in plant-microbe interactions are not provided, the general principles of chemical communication in the rhizosphere suggest a potential area of investigation.
Chemical Communication in Ecosystems
Chemical communication is a fundamental aspect of ecological processes across terrestrial and aquatic ecosystems. vliz.be Infochemicals mediate a vast majority of these processes, serving as cues or signals. vliz.be This chemical information regulates interactions within communities and ecosystems, including plant-plant and plant-animal interactions. wur.nl
Climate change can disrupt these essential chemical communication processes, potentially leading to cascading negative impacts on ecosystems. vliz.bepml.ac.uk Alterations in temperature, carbon dioxide, and pH levels can affect every step of chemical communication between organisms. pml.ac.uk The complexity of chemical communication at the community level is a subject of ongoing research. vliz.be
Biotechnological and Agri-Food Science Applications of this compound Research
Biotechnology offers promising avenues for the future of agriculture and food production. agrifood.net It encompasses a range of techniques with applications in crop improvement, food processing, and preservation. consensus.appfao.org
Development of Eco-Friendly Bioactive Agents for Crop Protection
There is a growing need for sustainable and environmentally friendly alternatives to chemical pesticides for crop protection. antofenol.comhorizon-europe.gouv.fr Biopesticides, which utilize natural mechanisms, offer a potential solution. antofenol.comhorizon-europe.gouv.fr Plant-derived compounds are emerging as promising biopesticides due to their effectiveness, biodegradability, and lower environmental impact. mdpi.com
Research in this area focuses on identifying and developing natural substances with fungicidal or insecticidal properties. mdpi.comresearchgate.net For instance, polyacetylenes isolated from Argyranthemum frutescens have shown potent fungicidal activity against significant plant pathogens. mdpi.com The development of protein-based biocontrol solutions is another area of innovation in sustainable crop protection. biotalys.com While the provided information does not explicitly link this compound to the development of eco-friendly bioactive agents, its potential as a plant-derived compound with biological activity suggests it could be a candidate for such research.
Research into Food Preservation Mechanisms
Food preservation aims to inhibit spoilage caused by microbial growth, enzyme activity, and chemical degradation, thereby extending shelf life. foodpoisoningnews.comresearchgate.net Various methods are employed, including traditional techniques and advanced technologies. researchgate.net Natural preservatives, such as plant extracts and their bioactive compounds, are gaining interest as eco-friendly alternatives to synthetic chemicals. nih.govmdpi.com
Polyphenols, for example, are plant-produced secondary metabolites with proven antimicrobial activity, making them potential food preservatives. nih.gov Essential oils and phenolic compounds from various plants have demonstrated strong antimicrobial and antioxidant properties relevant to food preservation. mdpi.com Research into the mechanisms by which these natural compounds inhibit spoilage is crucial. While this compound's specific role in food preservation is not detailed, its nature as a chemical compound potentially derived from plants suggests it could be explored for such applications, similar to other natural preservatives.
Future Directions and Research Opportunities for Ponfolin
Advancements in Biosynthetic Engineering for Sustainable Production
The sustainable and cost-effective production of natural products like Ponfolin is a significant challenge. Traditional extraction from plant sources can be limited by factors such as plant availability, geographical location, growth time, and extraction efficiency. Advancements in biosynthetic engineering offer promising avenues to address these limitations.
Future research in this area could focus on elucidating the complete biosynthetic pathway of this compound in Poncirus trifoliata. This would involve identifying the genes encoding the enzymes responsible for its synthesis. Once the pathway is understood, genetic engineering techniques could be employed to enhance this compound production in its native host or to transfer the pathway into heterologous expression systems, such as microorganisms (e.g., Escherichia coli or yeast) or other plants. nih.gov
Key research opportunities include:
Enzyme Discovery and Characterization: Identifying and characterizing the specific enzymes involved in each step of this compound biosynthesis.
Pathway Elucidation: Mapping the complete series of enzymatic reactions leading to this compound.
Genetic Engineering of P. trifoliata: Developing strategies to upregulate the expression of biosynthetic genes or silence competing pathways in the plant.
Heterologous Expression: Engineering microorganisms or other plant systems to produce this compound through the introduction of the identified biosynthetic genes.
Process Optimization: Developing fermentation or cultivation strategies to maximize this compound yield in engineered systems.
Successful biosynthetic engineering could lead to a more reliable, scalable, and environmentally friendly supply of this compound for further research and potential applications.
Elucidation of Broader Biological Activities and Signaling Networks
Current knowledge of this compound's biological activities is primarily centered on its NO inhibitory and antifungal properties. ijarbs.comscirp.orgscirp.org However, coumarin (B35378) derivatives are known for their diverse pharmacological effects, including anticoagulant, anti-inflammatory, antioxidant, and antiproliferative activities. ijarbs.commdpi.com This suggests that this compound may possess a wider spectrum of biological actions that are yet to be discovered.
Future research should aim to comprehensively screen this compound for other potential biological activities using a range of in vitro and in vivo models. This could include investigating its effects on:
Inflammation: Beyond NO inhibition, exploring its impact on other inflammatory mediators and pathways.
Oxidative Stress: Evaluating its antioxidant potential and its role in mitigating oxidative damage.
Cancer: Assessing its antiproliferative or cytotoxic effects on various cancer cell lines.
Microbial Infections: Expanding antifungal testing to a broader range of fungal species and exploring potential antibacterial or antiviral activities.
Cardiovascular Health: Investigating potential effects on blood coagulation, blood pressure, or lipid metabolism.
Furthermore, understanding the signaling networks modulated by this compound is crucial for elucidating its mechanisms of action. Research opportunities include:
Target Identification: Identifying the specific proteins or enzymes that this compound interacts with.
Pathway Analysis: Mapping the downstream signaling cascades affected by this compound binding or activity.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to understand how structural modifications influence its biological activities and pathway interactions.
Detailed research findings from such studies could reveal novel therapeutic applications for this compound and provide insights into the biological pathways it influences.
Development of Advanced Analytical Platforms for In-depth Studies
Accurate and sensitive analytical methods are essential for the detection, quantification, and study of this compound in various matrices, including plant extracts, biological samples, and fermentation broths. While standard chromatographic and spectroscopic techniques have likely been used for its isolation and initial characterization, more advanced platforms are needed for in-depth studies. ku.dkmdpi.comlongdom.orgresearchgate.net
Future research should focus on developing and applying advanced analytical techniques specifically tailored for this compound analysis. This includes:
High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS coupled with chromatography (e.g., LC-HRMS or GC-HRMS) for accurate identification, structural elucidation, and quantification of this compound and its potential metabolites. ku.dkmdpi.comlongdom.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Employing advanced NMR techniques for detailed structural analysis and confirmation, as well as for studying interactions with other molecules.
** hyphenated Techniques:** Developing and optimizing hyphenated techniques that combine separation methods with detection methods (e.g., LC-SPE-NMR) for the analysis of complex samples containing this compound.
Bioanalytical Method Development: Creating sensitive and robust methods for quantifying this compound in biological matrices (e.g., plasma, tissue) to support pharmacokinetic and pharmacodynamic studies.
Imaging Mass Spectrometry: Exploring the use of imaging mass spectrometry to visualize the distribution of this compound in tissues or cells.
These advanced analytical platforms will be critical for supporting research in biosynthetic engineering, biological activity screening, and multi-omics studies, providing precise data on this compound's presence, concentration, and transformations.
Computational Chemistry and Molecular Modeling Applications for this compound
Computational chemistry and molecular modeling are powerful tools that can complement experimental studies of this compound. These approaches can provide insights into its molecular properties, reactivity, and interactions with biological targets at an atomic level. nih.govfiveable.mejstar-research.comnovapublishers.comkallipos.gr
Future research can leverage computational methods for:
Structure-Activity Relationship (SAR) Prediction: Using quantitative structure-activity relationship (QSAR) modeling to predict the biological activities of this compound derivatives based on their chemical structures.
Molecular Docking Studies: Simulating the binding of this compound to potential protein targets to predict binding affinities and identify key interaction sites. nih.govjstar-research.com
Molecular Dynamics Simulations: Studying the dynamic behavior of this compound in different environments (e.g., in solution, bound to a protein) to understand its conformational flexibility and interactions over time. fiveable.mekallipos.gr
ADME Prediction: Using computational tools to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which is crucial for assessing its druggability and bioavailability.
Reaction Mechanism Studies: Investigating the mechanisms of enzymatic reactions involved in this compound biosynthesis or metabolism using quantum mechanical calculations. nih.govfiveable.me
Computational studies can guide experimental design, prioritize compounds for synthesis and testing, and provide mechanistic explanations for observed biological effects, accelerating the research and development process for this compound.
Integration of Multi-Omics Data for Comprehensive Understanding
Biological processes are complex and involve intricate interactions between various molecular layers, including genes, transcripts, proteins, and metabolites. frontiersin.orgazolifesciences.commdpi.comnih.gov Single-omics approaches provide valuable but often incomplete pictures. Integrating data from multiple omics platforms can offer a more holistic understanding of how this compound affects biological systems. frontiersin.orgazolifesciences.commdpi.comnih.govresearchgate.net
Future research should integrate multi-omics data to gain comprehensive insights into this compound's biological impact. This could involve:
Transcriptomics: Analyzing changes in gene expression profiles in cells or tissues treated with this compound to identify affected pathways.
Proteomics: Studying alterations in protein abundance and post-translational modifications to understand the functional consequences of this compound exposure.
Metabolomics: Profiling changes in endogenous metabolite levels to reveal metabolic pathways influenced by this compound. azolifesciences.commitoproteome.org
Integration and Network Analysis: Developing and applying bioinformatics and computational tools to integrate data from these different omics layers and construct molecular networks that highlight the key biological processes and interactions modulated by this compound. frontiersin.orgazolifesciences.commdpi.comnih.gov
Integrating multi-omics data can help to:
Identify novel biomarkers of this compound activity or exposure.
Uncover complex regulatory mechanisms underlying its biological effects.
Prioritize pathways and targets for further investigation.
Gain a systems-level understanding of this compound's impact on biological systems.
This integrated approach is essential for moving beyond observational findings and developing a deeper, mechanistic understanding of this compound's potential as a therapeutic agent or biological probe.
Q & A
Q. What are best practices for presenting contradictory or inconclusive data on this compound in peer-reviewed manuscripts?
- Methodological Answer : Use structured tables to compare conflicting results side-by-side, highlighting methodological variables (e.g., assay sensitivity, sample size). Discuss limitations in the "Results" section and propose follow-up experiments in the "Discussion." Adhere to journal guidelines for supplementary materials (e.g., raw datasets in Figshare) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
